molecular formula C3H10ClN B1584514 Propylamine hydrochloride CAS No. 556-53-6

Propylamine hydrochloride

Cat. No. B1584514
CAS RN: 556-53-6
M. Wt: 95.57 g/mol
InChI Key: PYNUOAIJIQGACY-UHFFFAOYSA-N
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Description

Propylamine hydrochloride, also known as 1-Aminopropane hydrochloride, is a chemical compound with the linear formula CH3CH2CH2NH2·HCl . It is used in various applications including as an intermediate in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals .


Synthesis Analysis

Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .


Molecular Structure Analysis

The molecular weight of this compound is 95.57 . The InChI key is PYNUOAIJIQGACY-UHFFFAOYSA-N . The SMILES string representation is Cl [H].CCCN .


Chemical Reactions Analysis

When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed. These adducts correspond to Schiff base products. The source of the reaction is the unexpected presence of aldehydes in amines .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 160-162 °C . It is soluble in water at a concentration of 100 mg/mL, forming a clear, colorless solution .

Scientific Research Applications

1. Thermodynamic Properties

  • Finch and Hall (1982) explored the standard enthalpies of formation and lattice energies of propylamine hydrochlorides. They determined values for mono-, di-, and tri-propylamine hydrochlorides using a solution reaction method, which is significant for understanding their thermodynamic properties (Finch & Hall, 1982).

2. Chemical Synthesis and Pharmacokinetics

  • Zhang et al. (2004) reported on the synthesis of deuterium- and tritium-labelled propylamine hydrochloride compounds, notably iptakalim hydrochloride. This work is essential for pharmacokinetic and pharmacological mechanism studies (Zhang et al., 2004).

3. Pharmaceutical Formulation

  • Sudhakar et al. (2014) investigated the development of pH-sensitive polycaprolactone-based microspheres for in vitro release studies of Triprolidine Hydrochloride, a propylamine antihistamine drug. Their findings contribute to the field of pharmaceutical formulation and drug delivery systems (Sudhakar et al., 2014).

4. Chemical Modification and Biomedical Application

  • Petta et al. (2016) used propylamine in the chemical modification of hyaluronan to optimize its shear-thinning properties, which are crucial for injectability and additive manufacturing in clinical practice and biomedical research (Petta et al., 2016).

5. Enzymatic Hydrolysis Enhancement

  • Kitsos, Roberts, and Muzzy (1992) studied the enzymatic hydrolysis of n-propylamine swollen buffered solvent pulp, finding a significant increase in the rate of hydrolysis compared to nonswollen pulp. This research is relevant for understanding enzymatic processes in various industrial applications (Kitsos et al., 1992).

6. Corrosion Inhibition

  • Hassanzadeh (2007) investigated the use of propylamine as a corrosion inhibitor in petroleum/water mixtures, applying electrochemical impedance spectroscopy. This study contributes to the understanding of corrosion inhibition properties of amines (Hassanzadeh, 2007).

Safety and Hazards

Propylamine hydrochloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Biochemical Analysis

Biochemical Properties

Propylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amines and other nitrogen-containing compounds. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are involved in the metabolism of amines. These interactions are crucial for the regulation of neurotransmitter levels and other physiological processes. This compound can also form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This compound can also affect gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling, gene expression, and metabolism being reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on neurotransmitter levels and other physiological processes. At high doses, this compound can be toxic and cause adverse effects such as neurotoxicity and organ damage. Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of amines and the synthesis of nitrogen-containing compounds. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which play key roles in the breakdown and regulation of amines. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, with specific transporters and binding proteins playing crucial roles in its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes .

properties

IUPAC Name

propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUOAIJIQGACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060301
Record name Propylamine hydrochloride
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Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

556-53-6
Record name Propylammonium chloride
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Record name Propylamine hydrochloride
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Record name PROPYLAMINE HYDROCHLORIDE
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Record name 1-Propanamine, hydrochloride (1:1)
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Record name Propylamine hydrochloride
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Record name Propylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)-propylamine hydrochloride (mTFN-1) interact with hypoxic cells in tumors?

A1: mTFN-1, a fluorinated 2-nitroimidazole, undergoes a one-electron reduction specifically within hypoxic cells. This reduction, catalyzed by cellular reductases, generates reactive intermediates. These intermediates then form covalent bonds with various cellular components. [] This binding within hypoxic regions allows for the detection and measurement of tumor hypoxia using techniques like 19F-magnetic resonance spectroscopy (19F-MRS). []

Q2: How does the structure of 5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)-propylamino]-2-trifluoromethylpyrimidine hydrochloride (CF3PM) contribute to its use in measuring tumor hypoxia?

A2: CF3PM's multiple fluorine substitutions make it detectable by 19F-MRS even at low concentrations. [] Like mTFN-1, it also undergoes hypoxia-dependent reduction and binds to cellular components in hypoxic regions, enabling its use as a non-invasive probe for tumor hypoxia. []

Q3: Does fluoxetine hydrochloride (3-p-trifluoromethylphenoxy-3-phenyl-N-methyl-propylamine hydrochloride) exhibit selectivity in inhibiting neurotransmitter reuptake?

A3: Yes, fluoxetine hydrochloride demonstrates a significantly stronger inhibition of serotonin reuptake compared to its effect on noradrenaline reuptake in rat brain models. [] This selectivity makes it a valuable tool in studying the role of serotonin in various physiological processes.

Q4: How does pretreatment with fluoxetine hydrochloride influence the effects of certain analgesics?

A4: Pretreatment with fluoxetine hydrochloride has been observed to enhance the antinociceptive effects of morphine, methadone, and pethidine in rats. [] This suggests a potential role of serotonin reuptake inhibition in modulating opioid-mediated pain relief.

Q5: What is the significance of the metabolic pathway of lofepramine hydrochloride?

A5: Lofepramine hydrochloride undergoes extensive N-dealkylation in rats, resulting in the formation of desmethylimipramine as a major metabolite. [] This metabolite, found in high concentrations in various tissues including the brain and lungs, undergoes further metabolism and subsequent biliary excretion. []

Q6: The compound N-(2-(2-methoxyphenoxy) ethyl)-3-(2, 5-dimethoxyphenoxy) propylamine hydrochloride exhibits hypotensive action. What research has been conducted to understand its mechanism of action?

A6: While the provided abstracts do not elaborate on the specific mechanisms of action for this compound, research suggests its potential role in influencing vascular tone and blood pressure regulation. [, ] Further investigations are necessary to elucidate the specific pathways involved.

Q7: What is the pharmacological significance of the 3-benzyl-1,2-benzisothiazole compounds?

A7: These compounds, structurally similar to benzylisoquinolines, have demonstrated spasmolytic activity. Specifically, N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) this compound exhibits both antimuscarinic and direct muscle-relaxant properties. []

Q8: A study investigated the photochemical behavior of protriptyline hydrochloride (N‐methyl‐5H‐dibenzo[a,d]cycloheptene‐5‐propylamine). What were the key findings?

A8: Protriptyline hydrochloride, a known skin photosensitizer, exhibits variable fluorescence and photochemical behavior depending on the solvent. [] Photolysis in acidic aqueous solutions produces several photoproducts, some of which demonstrate red blood cell lysis activity. [] Notably, a cyclobutyl photodimer of protriptyline hydrochloride has been identified as one of the photoproducts. []

Q9: What insights did Nuclear Magnetic Resonance (NMR) spectroscopy provide regarding the interaction of PFPACl and TFPACl with perovskite precursor components?

A9: NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), revealed the formation of supramolecular complexes between PFPACl/ TFPACl and formamidinium iodide (FAI), a key component of perovskite precursors. [] This finding highlights the importance of pre-organization of perovskite components in solution for optimizing film formation and device performance. []

Q10: Can the apparent molar heat capacities of this compound in aqueous solutions be predicted?

A10: Yes, by using functional group contributions derived from experimental data at various temperatures and pressures, the apparent molar heat capacities of this compound and similar compounds can be estimated with reasonable accuracy. []

Q11: What is the role of (2R)-N-[3-(1, 3-benzodioxol-5-alkoxyl)propyl]-1, 4-benzodioxan-2-methanamide in the synthesis of osemozotan hydrochloride?

A11: This compound serves as a crucial intermediate in the synthesis of osemozotan hydrochloride. [] Starting from 1,4-benzodioxan-2-carboxylic acid, a series of reactions including resolution, acylation (or direct use), condensation, reduction, and salifying leads to the formation of osemozotan hydrochloride with high optical purity. []

Q12: What is the significance of using a derivatization method in the synthesis of Iptakalim hydrochloride (N-(1-methylethyl)-1,1,2-trimethyl-propylamine hydrochloride) isotopomers?

A12: The derivatization method facilitates the incorporation of deuterium and tritium labels into Iptakalim hydrochloride, creating isotopomers valuable for pharmacokinetic and pharmacological mechanism studies. []

Q13: How is the crystallization of (S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)this compound (duloxetine) controlled to obtain the desired crystal form?

A13: Duloxetine is crystallized by preparing a suspension in a mixture of aprotic and protic solvents. The crystallization process involves controlled stirring at elevated temperatures while simultaneously reducing the volume proportion of the protic solvent. [, , ] This method facilitates the formation of the desired crystal form.

Q14: What spectroscopic techniques are useful for characterizing Z- and E-Doxepin hydrochloride (Z- and E-N,N,-dimethyl-dibenz[b,e]oxepin-delta-11(6H))?

A14: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, particularly in conjunction with techniques like 2D NMR, selective INEPT, and inversion-recovery experiments, is instrumental in assigning chemical shifts and understanding the conformational preferences of Z- and E-Doxepin hydrochloride. [] This information is crucial for distinguishing between the two isomers and studying their individual properties.

Q15: What spectroscopic techniques can differentiate between the E- and Z-isomers of dothiepin hydrochloride (N,N-dimethyldibenzo[b,e]thiepin-delta-11(6H)′, gamma-propylamine hydrochloride)?

A15: Carbon-13 NMR spectroscopy, specifically utilizing techniques like homo- and heteronuclear shift-correlated 2D NMR, selective INEPT, selective and off-resonance decoupling, and inversion-recovery (T1) experiments, allows for distinguishing between the E- and Z-isomers of dothiepin hydrochloride. [] These techniques enable the assignment of chemical shifts for individual carbon atoms, revealing structural differences between the isomers.

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